molecular formula C9H12IN3O2 B8046774 5'-Iodo-2',3'-dideoxycytidine

5'-Iodo-2',3'-dideoxycytidine

Cat. No.: B8046774
M. Wt: 321.11 g/mol
InChI Key: CUFJFFSTFXKKLP-POYBYMJQSA-N
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Description

5'-Iodo-2',3'-dideoxycytidine is a synthetic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an iodinated oxolane ring attached to a pyrimidinone base. It is often used in pharmaceutical research and development due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5'-Iodo-2',3'-dideoxycytidine typically involves the iodination of a precursor molecule. One common method involves the reaction of a hydroxymethyl-substituted oxolane with iodine in the presence of a base, followed by coupling with a pyrimidinone derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes steps such as purification through crystallization or chromatography to achieve the desired quality and consistency. The use of advanced analytical techniques ensures the compound meets stringent pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

5'-Iodo-2',3'-dideoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxolane derivatives, while oxidation can produce oxolane ketones or alcohols .

Scientific Research Applications

5'-Iodo-2',3'-dideoxycytidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5'-Iodo-2',3'-dideoxycytidine involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of nucleic acid synthesis and function. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5'-Iodo-2',3'-dideoxycytidine is unique due to its specific iodinated oxolane structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-1-[(2R,5S)-5-(iodomethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3O2/c10-5-6-1-2-8(15-6)13-4-3-7(11)12-9(13)14/h3-4,6,8H,1-2,5H2,(H2,11,12,14)/t6-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFJFFSTFXKKLP-POYBYMJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CI)N2C=CC(=NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CI)N2C=CC(=NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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